molecular formula C6H4N2O B12869864 Isoxazolo[5,4-B]pyridine CAS No. 272-03-7

Isoxazolo[5,4-B]pyridine

Cat. No.: B12869864
CAS No.: 272-03-7
M. Wt: 120.11 g/mol
InChI Key: DITTYRBIXKVOTK-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-B]pyridine is a heterocyclic compound characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring. This compound and its derivatives are known for their high biological potential, exhibiting a wide range of pharmacological activities, including antitumor and pesticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[5,4-B]pyridine typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method is the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions, resulting in substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazolopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like pyridine or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted isoxazolopyridines .

Scientific Research Applications

Comparison with Similar Compounds

Isoxazolo[5,4-B]pyridine can be compared with other similar heterocyclic compounds, such as Isoxazolo[4,5-B]pyridine and Imidazo[4,5-B]pyridine. These compounds share structural similarities but differ in their biological activities and applications. For example:

Properties

CAS No.

272-03-7

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H4N2O/c1-2-5-4-8-9-6(5)7-3-1/h1-4H

InChI Key

DITTYRBIXKVOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)ON=C2

Origin of Product

United States

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